molecular formula C5H5ClN2O B113382 3-Amino-5-chloro-2-hydroxypyridine CAS No. 98027-36-2

3-Amino-5-chloro-2-hydroxypyridine

Cat. No. B113382
CAS RN: 98027-36-2
M. Wt: 144.56 g/mol
InChI Key: VXZVNWIPIHJGQJ-UHFFFAOYSA-N
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Description

The compound 3-Amino-5-chloro-2-hydroxypyridine is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 3-Amino-5-chloro-2-hydroxypyridine, they do provide insights into the chemistry of related pyridine compounds, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including functional group transformations and ring-closure reactions. For instance, the synthesis of multi-substituted 2-aminopyridines has been achieved through a [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, involving aza-nucleophilic addition, intramolecular aza-cyclization, and dehydration reactions . Similarly, 2-chloro-5-hydroxynicotinonitrile, a related compound, was synthesized from 5-amino-2-chloro-3-methylpyridine, which could provide insights into the synthesis of 3-Amino-5-chloro-2-hydroxypyridine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of 3-aminopyridine betaine hydrochloride was studied using X-ray diffraction, DFT calculations, FTIR, and NMR spectroscopy, revealing details about hydrogen bonding and electrostatic interactions . These techniques could similarly be applied to determine the molecular structure of 3-Amino-5-chloro-2-hydroxypyridine.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, often influenced by their functional groups. The study of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine showed that acid-catalyzed and base-catalyzed conditions could lead to different products, such as 3-hydroxy-3-nitro-2,2-dipyridylamine and 1,9-diazaphenoxazine . These findings suggest that 3-Amino-5-chloro-2-hydroxypyridine could also undergo similar reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For instance, 2-Amino-3-hydroxypyridine forms colored complexes with osmium, which can be used for spectrophotometric determination of the metal . This indicates that 3-Amino-5-chloro-2-hydroxypyridine may also form complexes with metals and could potentially be used in analytical applications. Additionally, the solubility, melting point, and other physical properties can be influenced by the presence of substituents on the pyridine ring.

Scientific Research Applications

Halogen Atom Migration in Derivatives

Research into halogen derivatives of dihydroxypyridine, which share structural similarities with 3-Amino-5-chloro-2-hydroxypyridine, has revealed insights into halogen atom migration. This process is crucial for understanding the reactivity and potential applications of such compounds in synthetic chemistry. The study demonstrates transformations between halogenated derivatives, highlighting the dynamic nature of halogen positions in these molecules and their potential in designing novel compounds with specific characteristics (Hertog & Schogt, 2010).

Synthesis of Polysubstituted Hydroxypyridines

Innovations in synthesizing polysubstituted hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids have been reported. This method involves a palladium-catalyzed cyclization process, demonstrating the versatility of hydroxypyridine derivatives in constructing complex molecular structures. Such advancements underscore the potential of 3-Amino-5-chloro-2-hydroxypyridine in forming diverse polysubstituted structures, essential for pharmaceutical and material science applications (Ito, Doi, & Tsukamoto, 2023).

Tautomeric Equilibrium Effects from Chlorination

The effects of chlorination on tautomeric equilibrium have been extensively studied, revealing how chlorine substitution impacts the stability of different tautomers. This research is critical for understanding the chemical behavior of 3-Amino-5-chloro-2-hydroxypyridine, providing insights into its reactivity and potential modifications to enhance its applications in synthesis and drug development (Calabrese et al., 2017).

Synthesis and Reactivity of Chlorinated Dihydroxypyridines

Studies on the synthesis and reactivity of chlorinated dihydroxypyridines highlight the methodologies for introducing chlorine and other substituents into the pyridine ring. These findings are vital for developing new synthetic routes and understanding the mechanistic aspects of reactions involving chlorinated pyridines. The research provides a foundation for exploiting 3-Amino-5-chloro-2-hydroxypyridine in various chemical transformations (Kolder & Hertog, 2010).

Synthesis of Pyridoxazines and Related Compounds

The reactivity of 3-amino-2-hydroxypyridine with π-acceptors to synthesize pyridoxazines and other nitrogen-containing heterocycles has been explored. This research demonstrates the compound's utility in constructing complex heterocyclic structures, which are crucial in pharmaceutical chemistry and material science. Such applications illustrate the broad utility of 3-Amino-5-chloro-2-hydroxypyridine derivatives in synthesizing biologically active molecules and functional materials (Aly et al., 2005).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-amino-5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZVNWIPIHJGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615872
Record name 3-Amino-5-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-2-hydroxypyridine

CAS RN

98027-36-2
Record name 3-Amino-5-chloro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98027-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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